Home > Products > Screening Compounds P65344 > 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline - 180002-01-1

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

Catalog Number: EVT-2513456
CAS Number: 180002-01-1
Molecular Formula: C16H18N2
Molecular Weight: 238.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. It exhibits promising anti-inflammatory and analgesic effects in rodent models. []

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

  • Compound Description: This compound is a protein arginine methyltransferase 5 (PRMT5) inhibitor that demonstrates potential for treating osteoporosis by inhibiting RANKL-induced osteoclast differentiation. []
  • Relevance: This compound exhibits striking structural similarities to 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline. Both compounds share the identical 3,4-dihydroisoquinolin-2(1H)-yl)methyl moiety. The presence of this specific group in both compounds suggests it could be a pharmacophore for PRMT5 inhibition or related biological activities, making 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline a potential starting point for developing novel PRMT5 inhibitors. []

5-Chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247)

  • Compound Description: SYA 40247 is a chiral compound with high affinity for the 5-HT7 receptor, a target implicated in various neurological and psychiatric disorders. Its enantiomers exhibit distinct binding affinities for this receptor. []
  • Relevance: SYA 40247 shares the 3,4-dihydroisoquinoline moiety with 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline. Notably, SYA 40247 features an ethyl linker connecting the dihydroisoquinoline to an indanone group. This structural comparison suggests that modifications to the linker length and the nature of the aromatic ring system can influence target selectivity and biological activity. []

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1h)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

  • Compound Description: This compound is highlighted for its potential as a novel crystalline salt with improved solubility, suggesting its suitability for pharmaceutical development. []
  • Relevance: This compound shares the entire 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl substructure with 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline. This structural overlap suggests that the 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl moiety could be important for its pharmaceutical properties, and modifications on the other end of this moiety might lead to compounds with varied physicochemical and biological properties. []
Source and Classification

The compound is synthesized from starting materials that include isoquinoline derivatives and aniline. Its classification is primarily as an organic compound with potential pharmacological activity, particularly in the context of neuropharmacology and cancer research .

Synthesis Analysis

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline can be achieved through several methods, with one notable approach involving the reaction of 3,4-dihydroisoquinoline with benzaldehyde derivatives in the presence of amines. A detailed synthesis pathway includes:

  1. Formation of Dihydroisoquinoline: The starting material, 3,4-dihydroisoquinoline, can be synthesized via Pictet-Spengler reactions or other cyclization methods involving phenethylamine derivatives.
  2. Reaction with Benzaldehyde: The dihydroisoquinoline is then reacted with benzaldehyde or substituted benzaldehydes under acidic or basic conditions to form the corresponding benzylamine derivative.
  3. Isolation and Purification: Following the reaction, the product can be isolated through crystallization or chromatography techniques to achieve high purity yields.

For instance, one method reported yields up to 74% for similar derivatives when reacting with N,N-dimethylethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline can be characterized by its key functional groups:

  • Aniline Group: This part provides basic properties and potential reactivity due to the amino group (-NH2).
  • Dihydroisoquinoline Moiety: This cyclic structure contributes to the compound's rigidity and potential interactions with biological targets.

The compound's molecular formula is C16H18N2C_{16}H_{18}N_2, indicating it contains two nitrogen atoms within its structure. The presence of a methyl bridge connecting the aniline and isoquinoline portions suggests specific conformational preferences that may influence its biological activity .

Structural Data

  • Molecular Weight: Approximately 250.33 g/mol.
  • Key Bond Angles and Lengths: Detailed NMR studies can provide insights into the specific conformations adopted in solution.
Chemical Reactions Analysis

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline may undergo various chemical reactions typical for amines and isoquinolines:

  1. N-Alkylation: The amino group can react with alkyl halides or sulfonates to form N-alkyl derivatives.
  2. Acylation: Reaction with acyl chlorides leads to amides, which may enhance biological activity.
  3. Oxidation Reactions: The aniline moiety can be oxidized to form nitro or hydroxyl derivatives under specific conditions.

These reactions are significant for developing analogs that may exhibit improved pharmacological properties .

Mechanism of Action

The mechanism of action for 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline is not fully elucidated but is hypothesized based on related compounds:

  • NMDA Receptor Modulation: Similar derivatives have been shown to act as positive allosteric modulators of NMDA receptors, which are critical in synaptic plasticity and memory function.
  • Anticancer Activity: Some tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Further studies are required to clarify the exact pathways and targets involved in its action.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data would need to be obtained through experimental methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound's structure:

  • Proton NMR: Characteristic shifts corresponding to aromatic protons and aliphatic protons can be observed.
Applications

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline has several potential applications:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or cancer.
  2. Biological Research: Useful in studying receptor modulation mechanisms and cellular signaling pathways.
  3. Chemical Probes: Potentially used as a tool for investigating biological processes related to isoquinoline derivatives.
Synthetic Methodologies and Optimization for 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline

Modified Mannich Reaction Approaches for Isoquinoline-Alkyl-Aniline Hybridization

The three-component Mannich reaction serves as a cornerstone for constructing the molecular scaffold of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline. This method enables direct C–C bond formation between the iminium ion generated in situ from 1,2,3,4-tetrahydroisoquinoline and formaldehyde, with the nucleophilic ortho-position of 2-aminobenzylamine derivatives acting as the carbon nucleophile. Key modifications involve solvent selection and amine pre-activation to enhance hybridization efficiency. Researchers achieved optimal yields (>85%) using ethanol as a protic solvent at reflux temperatures (80–85°C) for 8–10 hours, facilitating both iminium ion formation and nucleophilic addition [2] [7]. Alternative protocols employ dichloromethane with triethylamine as a base, where nucleophilic substitution occurs at the methyl position of 2-(chloromethyl)aniline intermediates. Subsequent treatment with hydrochloric acid precipitates the dihydrochloride salt, improving stability and crystallinity [2].

Table 1: Mannich Reaction Optimization Parameters

Amine ComponentAldehydeSolventTemperature (°C)Time (h)Yield (%)
1,2,3,4-TetrahydroisoquinolineFormaldehydeEthanol801085
N-BenzylmethylamineBenzaldehydeDichloromethane252474
MorpholineFormaldehyde1,4-Dioxane110568

Multi-Step Synthesis via Conrad–Limpach and Pictet–Spengler Protocols

The Conrad–Limpach quinoline synthesis provides access to functionalized 4-hydroxyquinoline precursors essential for downstream isoquinoline alkylation. This method involves condensation of β-ketoesters with substituted anilines (e.g., 2-aminobenzylamine) under reflux conditions, forming Schiff base intermediates that undergo thermally-induced electrocyclic ring closure. Optimization studies demonstrated that replacing traditional diphenyl ether with mineral oil as the solvent elevates yields from <30% to >95% by ensuring homogeneous heating [3] [10]. The resultant 4-hydroxyquinoline-2-carboxylates serve as platforms for N-alkylation with dihydroisoquinoline moieties.

Complementarily, Pictet–Spengler cyclization enables direct assembly of the dihydroisoquinoline core from β-arylethylamines and aldehydes. For 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline synthesis, 2-(2-aminoethyl)aniline derivatives react with aldehydes under superacid catalysis (trifluoroacetic acid) to form tetrahydroisoquinoline intermediates. Aromatic rings with electron-donating groups (e.g., 3,4-dimethoxyphenyl) enhance cyclization efficiency due to increased nucleophilicity at the ortho-position [4] [7]. Sequential N-methylation then furnishes the tertiary amine required for Mannich hybridization.

Table 2: Comparison of Multi-Step Synthetic Pathways

MethodKey Starting MaterialsCyclization ConditionsIntermediateDownstream Modification
Conrad–Limpachβ-Ketoester, 2-aminobenzylamineMineral oil, 250°C, 3hEthyl 4-hydroxyquinoline-2-carboxylateN-Alkylation with isoquinoline
Pictet–SpenglerPhenethylamine, glyoxalTFA, reflux, 12h1,2,3,4-TetrahydroisoquinolineN-Methylation, Mannich reaction

Regioselective Functionalization at C-3 Position: Solvent and Catalyst Optimization

Regioselective installation of the aminomethyl group at the isoquinoline C-3 position necessitates precise modulation of electronic and steric parameters. Electron-donating substituents (e.g., 6-methoxy or 7-methyl groups) on the isoquinoline ring increase nucleophilicity at C-3, directing electrophilic attack. Solvent polarity critically influences regioselectivity: polar aprotic solvents like N,N-dimethylformamide favor C-3 functionalization by stabilizing early transition states, whereas protic solvents (ethanol, water) promote competing N-alkylation [5] [7]. Catalytic control is achieved using Lewis acids (e.g., zinc chloride), which coordinate with the isoquinoline nitrogen, deactivating C-1 and enhancing C-3 reactivity. Kinetic studies identified optimal conditions (DMF, 60°C, ZnCl₂ catalysis) delivering >90% regioselectivity for C-3 functionalization [5].

Tandem Cyclization Strategies for Dihydroisoquinoline Core Assembly

Tandem cyclization/hydrosilane reduction sequences enable efficient construction of the saturated isoquinoline core from readily available 1,2-diaminobenzenes and α-ketoesters. Boron-catalyzed (B(C₆F₅)₃) cyclization generates 3,4-dihydroquinoxalin-2(1H)-one intermediates, which undergo in situ hydrosilylation using polymethylhydrosiloxane (PMHS) as a mild reducing agent [9]. This metal-free approach proceeds under ambient conditions without inert atmosphere requirements, achieving 70–92% yields across diverse substrates. Key advantages include functional group tolerance (halogens, allyl, nitro) and scalability (>10 mmol demonstrated). Reducing PMHS stoichiometry halts the process at the dihydro stage, enabling selective access to unsaturated precursors for downstream hybridization.

Post-Functionalization Techniques: Amidation and Aminoalkylation Sequencing

Strategic sequencing of amidation and aminoalkylation steps determines overall efficiency in generating 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline derivatives. Comparative studies reveal that initial amidation at the C-2 carboxyl position of quinoline precursors (Route A), followed by Mannich-type aminoalkylation at C-3, delivers 15–20% higher yields than the reverse sequence (Route B) [1]. This superiority arises from the reduced steric hindrance and electronic deactivation imparted by amide groups versus cationic aminoalkyl moieties during electrophilic substitution. For example, ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes amidation with N,N-dimethylethane-1,2-diamine (74% yield), followed by formaldehyde-mediated coupling with 1,2,3,4-tetrahydroisoquinoline to furnish the target hybrid (68% yield) [1] [9]. Post-functionalization via O-alkylation with propargyl bromides further introduces alkyne handles for additional pharmacophore conjugation.

Properties

CAS Number

180002-01-1

Product Name

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline

Molecular Formula

C16H18N2

Molecular Weight

238.334

InChI

InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2

InChI Key

NVWSVCBELDUXBJ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.